molecular formula C19H20FNO B14963414 (4-Benzylpiperidin-1-yl)(3-fluorophenyl)methanone

(4-Benzylpiperidin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B14963414
M. Wt: 297.4 g/mol
InChI Key: UQESQOKBGKWPOI-UHFFFAOYSA-N
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Description

4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE is a chemical compound that belongs to the class of organic compounds known as benzylpiperidines. These compounds are characterized by a benzyl group attached to the piperidine ring. This specific compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE typically involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic hydrogenation processes, which are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.

    Substitution: Various substitution reactions can occur, especially involving the benzyl and fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation often uses palladium or platinum catalysts.

    Substitution: Reagents such as halogens and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzylpiperidines.

Scientific Research Applications

4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter release.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as a monoamine oxidase inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE involves its interaction with monoamine oxidase enzymes. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity makes it a valuable compound for studying neurotransmitter dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for dopamine and norepinephrine release sets it apart from other benzylpiperidines.

Properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C19H20FNO/c20-18-8-4-7-17(14-18)19(22)21-11-9-16(10-12-21)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2

InChI Key

UQESQOKBGKWPOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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